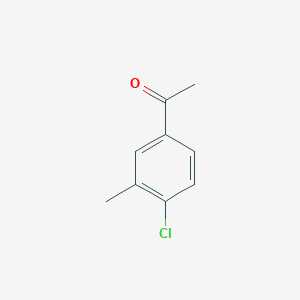

1-(4-Chloro-3-methylphenyl)ethanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-chloro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIGZLJCLDWTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343860 | |

| Record name | 1-(4-Chloro-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37074-39-8 | |

| Record name | 1-(4-Chloro-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37074-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-3'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloro-3-methylphenyl)ethanone: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-chloro-3-methylphenyl)ethanone, a substituted acetophenone derivative of interest in organic synthesis and medicinal chemistry. The document details its chemical structure, explores its constitutional isomers, presents key physicochemical data, and outlines a detailed experimental protocol for its synthesis via Friedel-Crafts acylation.

Structural Formula and Chemical Identity

This compound is an aromatic ketone with a molecular formula of C₉H₉ClO. The structure consists of an acetophenone core substituted with a chlorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring.

Systematic IUPAC Name: this compound Common Synonyms: 4'-Chloro-3'-methylacetophenone, 3-Methyl-4-chloroacetophenone CAS Number: 37074-39-8 Molecular Weight: 168.62 g/mol

The structural formula is as follows:

Image Source: PubChem CID 592743[1]

Isomers of Chloromethylacetophenone

The molecular formula C₉H₉ClO gives rise to numerous constitutional isomers. Focusing on the chloromethyl-substituted acetophenones, there are several positional isomers depending on the substitution pattern on the phenyl ring. Additionally, isomers exist where the chlorine atom is bonded to the acetyl group's methyl carbon, known as phenacyl chlorides. The relationship between these isomers is critical for purification, characterization, and understanding structure-activity relationships.

The diagram below illustrates the primary positional isomers of this compound, where the acetyl, chloro, and methyl groups are rearranged on the phenyl ring.

Quantitative Data of Isomers

The physical and chemical properties of chloromethylacetophenone isomers vary significantly with the substitution pattern. These differences are critical for their separation, identification, and handling. A summary of available data is presented below.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 37074-39-8 | C₉H₉ClO | 168.62 | 104-105 / 0.4 mmHg | 1.150 @ 25 °C |

| 1-(3-Chloro-4-methylphenyl)ethanone | 90792-98-6 | C₉H₉ClO | 168.62 | 260.9[2] | N/A |

| 1-(4-Chloro-2-methylphenyl)ethanone | 37074-38-7 | C₉H₉ClO | 168.62 | 256.5[3] | 1.13[3] |

| 2-Chloro-1-(4-methylphenyl)ethanone | 4209-24-9 | C₉H₉ClO | 168.62 | 258.5[] | 1.134[] |

| 1-(2-Chloro-5-methylphenyl)ethanone | 71648-45-8 | C₉H₉ClO | 168.62 | 204-205[5] | 1.3 (approx.)[5] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is the Friedel-Crafts acylation of 2-chlorotoluene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from an acylating agent like acetyl chloride or acetic anhydride.[2][6] The methyl group of 2-chlorotoluene is an ortho-, para-director; however, due to steric hindrance from the adjacent chloro group, the acylation occurs predominantly at the para-position relative to the methyl group, yielding the desired product.

Detailed Methodology for Friedel-Crafts Acylation

This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.[7][8] All operations should be conducted in a fume hood with appropriate personal protective equipment, as aluminum chloride reacts vigorously with moisture and the reagents are corrosive and toxic.

-

Apparatus Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), and an addition funnel.

-

Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

-

Reaction Mixture Preparation:

-

To the reaction flask, add anhydrous aluminum chloride (AlCl₃, ~1.1 to 1.3 molar equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension in an ice bath (0-5 °C) with stirring.

-

In the addition funnel, prepare a solution of acetyl chloride (1.0 molar equivalent) in the same anhydrous solvent.

-

-

Acylation Reaction:

-

Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

-

After the addition of acetyl chloride, add 2-chlorotoluene (1.0 molar equivalent) dropwise from the addition funnel, again keeping the temperature controlled.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.[9]

-

-

Workup and Product Isolation:

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice, followed by the cautious addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional portions of the solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, an oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield pure this compound.

-

This guide provides foundational technical information for professionals working with this compound. For specific applications, further investigation into its reactivity, biological activity, and spectroscopic characterization is recommended.

References

- 1. 4'-Chloro-3'-methylacetophenone | C9H9ClO | CID 592743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-methylacetophenone | 90792-98-6 | QDA79298 [biosynth.com]

- 3. 4-CHLORO-2-METHYLACETOPHENONE | CAS 37074-38-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. echemi.com [echemi.com]

- 6. 4'-Chloro-3'-methylacetophenone, 95% | 37074-39-8 | FC106351 [biosynth.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. youtube.com [youtube.com]

- 9. Page loading... [guidechem.com]

1-(4-Chloro-3-methylphenyl)ethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Chloro-3-methylphenyl)ethanone, a substituted acetophenone derivative of interest in organic synthesis and medicinal chemistry. This document includes its molecular formula, molecular weight, and key physical data. Additionally, a representative synthetic protocol and a logical diagram of the compound's attributes are presented.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a clear reference for laboratory use and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [1][2][3] |

| Molecular Weight | 168.623 g/mol | [1][3] |

| Boiling Point | 104-105 °C (at 0.4 mmHg) | [1] |

| Density | 1.15 g/mL | [1] |

| CAS Number | 37074-39-8 | [1][3] |

| SMILES | CC(=O)C1=CC(=C(Cl)C=C1)C | [1][2][3] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation.[4][5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[4]

Reaction: Friedel-Crafts acylation of 1-chloro-2-methylbenzene with an acetylating agent.

Materials:

-

1-Chloro-2-methylbenzene (3-Chlorotoluene)

-

Acetyl chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to the inert solvent (e.g., dichloromethane).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

To this mixture, add 1-chloro-2-methylbenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Visualized Data and Processes

Compound Properties Relationship

The following diagram illustrates the logical connection between the compound's nomenclature, its structural representation, and its key physicochemical properties.

Caption: Logical relationship of compound properties.

Synthetic Workflow: Friedel-Crafts Acylation

This diagram outlines the major steps involved in the synthesis of this compound via the Friedel-Crafts acylation protocol described above.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 3. 4'-Chloro-3'-methylacetophenone | C9H9ClO | CID 592743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 1-(4-Chloro-3-methylphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Chloro-3-methylphenyl)ethanone, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on qualitative solubility information for structurally related compounds and presents a detailed, standard experimental protocol for determining solubility.

Introduction to this compound

This compound, also known as 4-chloro-3-methylacetophenone, is an aromatic ketone with the chemical formula C₉H₉ClO.[1][2][3] Its structure, featuring a substituted phenyl ring, suggests solubility in organic solvents, a critical parameter for its use in synthesis, purification, and formulation. Understanding its solubility profile is essential for process optimization and ensuring reproducible results in research and development.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound Name | Structure | Solvent(s) | Solubility Description |

| 3-Chloro-4-methylacetophenone (Isomer) | C₉H₉ClO | Ethanol, Ether, Benzene, Chloroform, Carbon tetrachloride, Ethyl acetate | Soluble[4] |

| 1-(4-chlorophenyl)ethanone (Analogue) | C₈H₇ClO | Ethanol, Methanol, Acetone | Relatively Soluble[5] |

| 1-(4-methylphenyl)ethanone (Analogue) | C₉H₁₀O | Organic solvents, Oils | Soluble[6] |

Based on the data for these related compounds, it is anticipated that this compound will exhibit good solubility in a range of common polar and non-polar organic solvents.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent.[7][8][9][10] This protocol outlines the steps to quantitatively determine the solubility of this compound in a chosen organic solvent.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Pre-weighed evaporation dish or vial

-

Drying oven

-

Desiccator

3.2. Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or magnetic stirrer until equilibrium is reached. This may take several hours. To confirm equilibrium, samples of the supernatant can be taken at different time points until the concentration remains constant.[7]

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the excess solid to settle.

-

Carefully filter a known volume of the supernatant (the saturated solution) to remove all undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

-

Solvent Evaporation:

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer a precise volume of the clear, saturated filtrate into the pre-weighed dish.

-

Evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite the process, but care must be taken to avoid decomposition of the solute.[9]

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.[9]

-

Cool the dish in a desiccator to room temperature before weighing.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate used in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a strong inference of its solubility in common organic solvents can be drawn from the behavior of its structural analogues. For precise quantitative measurements, the provided gravimetric method offers a robust and reliable experimental protocol. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and process development.

References

- 1. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 2. 4'-Chloro-3'-methylacetophenone | C9H9ClO | CID 592743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-Chloro-4-methylacetophenone | 90792-98-6 | QDA79298 [biosynth.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-(4-Chloro-3-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Chloro-3-methylphenyl)ethanone, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82 | d | 1H | Ar-H |

| 7.74 | dd | 1H | Ar-H |

| 7.42 | d | 1H | Ar-H |

| 2.56 | s | 3H | -C(O)CH₃ |

| 2.41 | s | 3H | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | C=O |

| 137.3 | Ar-C |

| 135.8 | Ar-C |

| 134.7 | Ar-C |

| 130.6 | Ar-CH |

| 128.5 | Ar-CH |

| 126.8 | Ar-CH |

| 26.5 | -C(O)CH₃ |

| 20.8 | Ar-CH₃ |

Solvent: CDCl₃

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1605, ~1558 | Medium-Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-C(=O)-C stretch |

| ~830 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 168 | ~50 | [M]⁺ (Molecular Ion) |

| 170 | ~16 | [M+2]⁺ (Isotope Peak) |

| 153 | 100 | [M-CH₃]⁺ (Base Peak) |

| 125 | ~30 | [M-CH₃CO]⁺ |

| 97 | ~20 | |

| 77 | ~25 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The logical flow of acquiring and interpreting the spectral data for this compound is illustrated in the diagram below.

Caption: Workflow for Spectral Data Acquisition and Structural Elucidation.

Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the preparation of 1-(4-chloro-3-methylphenyl)ethanone, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines the primary synthetic routes, detailed experimental considerations, and relevant quantitative data to support research and development activities.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorotoluene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of 2-chlorotoluene, primarily at the position para to the chloro substituent, which is also meta to the methyl group.

The key precursors for this pathway are:

-

Aromatic Substrate: 2-Chlorotoluene

-

Acylating Agent: Acetyl chloride or Acetic anhydride

-

Catalyst: A Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃)

-

Solvent: Typically a non-polar, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

Signaling Pathway of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-chlorotoluene.

Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of 2-Chlorotoluene

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

-

2-Chlorotoluene

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas trap (to absorb HCl gas)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (typically 1.1 to 1.3 molar equivalents relative to the acylating agent) and anhydrous dichloromethane. Stir the mixture to form a suspension.

-

Acylating Agent Addition: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 molar equivalent) dropwise from the dropping funnel. The addition should be controlled to maintain a low temperature.

-

Aromatic Substrate Addition: After the addition of acetyl chloride is complete, add 2-chlorotoluene (typically in slight excess or as the limiting reagent depending on the desired outcome) dropwise from the dropping funnel, again maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C or room temperature) for a specified time (typically several hours) until the reaction is complete (monitored by TLC or GC).

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the Friedel-Crafts acylation synthesis.

Quantitative Data and Physical Properties

The following table summarizes the key quantitative data and physical properties of the precursors and the final product. Please note that reaction yields are highly dependent on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |

| Precursors | |||||

| 2-Chlorotoluene | C₇H₇Cl | 126.58 | 159 | 1.083 | Aromatic substrate |

| Acetyl Chloride | C₂H₃ClO | 78.49 | 52 | 1.104 | Acylating agent |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 | 1.082 | Alternative acylating agent |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 | Lewis acid catalyst |

| Product | |||||

| This compound | C₉H₉ClO | 168.62 | 104-105 @ 0.4 mmHg | 1.150 | Target molecule |

Alternative Synthesis Routes

While Friedel-Crafts acylation is the dominant method, other synthetic strategies could potentially be employed, although they are less commonly reported in the literature for this specific molecule. These could include:

-

Grignard Reaction: Reaction of 4-chloro-3-methylbenzonitrile with a methylmagnesium halide, followed by hydrolysis.

-

Oxidation of a corresponding secondary alcohol: Oxidation of 1-(4-chloro-3-methylphenyl)ethanol.

These alternative routes may be useful in specific research contexts where the primary pathway is not feasible or desirable.

This guide provides a foundational understanding of the synthesis of this compound. For process development and scale-up, further optimization of the reaction conditions is recommended.

Commercial Availability and Technical Guide for 1-(4-Chloro-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-methylphenyl)ethanone, also known as 4'-Chloro-3'-methylacetophenone, is a chemical intermediate with significant applications in synthetic organic chemistry. Its structural features make it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. For instance, it serves as a reactant in the preparation of benzimidazolones, which are being investigated as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators[1]. This guide provides an in-depth overview of its commercial availability, key chemical properties, and suppliers to assist researchers and drug development professionals in sourcing and utilizing this compound.

Chemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 37074-39-8 | [2][3][4][5][6][7] |

| Molecular Formula | C₉H₉ClO | [2][4][5][8] |

| Molecular Weight | 168.62 g/mol | [2][4][5][8] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4'-Chloro-3'-methylacetophenone, 3-Methyl-4-chloroacetophenone | [1][4] |

| Boiling Point | 104-105 °C (at 0.4 mmHg) | [8] |

| Density | 1.15 g/mL | [8] |

| Flash Point | 110 °C | [9] |

| Appearance | Colorless to yellow liquid or white crystalline solid | [2][9] |

| SMILES | CC1=C(C=CC(=C1)C(=O)C)Cl | [2][8] |

| InChIKey | XOIGZLJCLDWTQH-UHFFFAOYSA-N | [4][8] |

Commercial Suppliers and Availability

This compound is available from a variety of chemical suppliers, catering to different research and development needs. The purity and quantity offered can vary, so it is crucial to select a supplier that meets the specific requirements of your application.

| Supplier | Purity | Available Quantities | Notes |

| Biosynth | 95% | 2g, 5g, 10g, 25g, 50g | Stated as a white crystalline solid soluble in alcohols and ethers.[2] |

| Ivy Fine Chemicals | Not specified | 5g, 10g, 25g, 100g, Bulk | Available in stock.[3] |

| Santa Cruz Biotechnology | 75% | Not specified | For research use only.[5] |

| Fisher Scientific | 75% (technical grade) | Not specified | Remainder is 3'-chloro-4'-methylacetophenone.[10] |

| Bide Pharmatech Ltd. | 95+% | 1g, 5g, 10g, 25g | --- |

| TRC | Not specified | Custom synthesis | --- |

Experimental Protocols

While specific, detailed experimental protocols for various applications of this compound are proprietary to individual research groups and institutions, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis of this compound and its derivatives often involves Friedel-Crafts acylation of 1-chloro-2-methylbenzene.

A representative, though not explicitly cited for this exact compound, experimental workflow for a Friedel-Crafts acylation is as follows:

-

Reaction Setup : A solution of the starting material (1-chloro-2-methylbenzene) in a suitable dry solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition : A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added portion-wise to the solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

Acylating Agent Addition : The acylating agent, acetyl chloride or acetic anhydride, is added dropwise to the reaction mixture.

-

Reaction Monitoring : The reaction is allowed to proceed at a controlled temperature and is monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Upon completion, the reaction is quenched by carefully adding it to ice-water. The organic layer is then separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification : The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final this compound.

Visualizations

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for sourcing and verifying the quality of this compound for research and development purposes.

Potential Synthetic Pathway

This diagram outlines a plausible synthetic route to this compound via a Friedel-Crafts acylation reaction.

References

- 1. 4-CHLORO-3-METHYLACETOPHENONE | 37074-39-8 [chemicalbook.com]

- 2. 4'-Chloro-3'-methylacetophenone, 95% | 37074-39-8 | FC106351 [biosynth.com]

- 3. ivychem.com [ivychem.com]

- 4. 4'-Chloro-3'-methylacetophenone | C9H9ClO | CID 592743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound(37074-39-8 ),Bide Pharmatech Ltd_Sell Information_Chemical Cloud Database [chemcd.com]

- 7. CAS RN 37074-39-8 | Fisher Scientific [fishersci.ca]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. 4'-Chloro-3'-methylacetophenone, tech. 75%, remainder 3'-chloro-4'-methylacetophenone | Fisher Scientific [fishersci.ca]

Technical Guide: Toxicological Data and Safety Precautions for 1-(4-Chloro-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. Always consult the specific SDS provided by the supplier and follow all institutional and regulatory safety guidelines.

Introduction

1-(4-Chloro-3-methylphenyl)ethanone, also known as 4'-Chloro-3'-methylacetophenone, is an aromatic ketone that serves as a reactant in the synthesis of various chemical compounds, including benzimidazolones which have been investigated as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[1] Given its application in research and development, a thorough understanding of its toxicological profile and requisite safety precautions is paramount for ensuring the well-being of laboratory personnel.

Physicochemical and Hazard Information

A summary of the key physical, chemical, and hazard properties of this compound is provided below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 37074-39-8 | [2] |

| Molecular Formula | C₉H₉ClO | [2][3] |

| Molecular Weight | 168.62 g/mol | [2] |

| Boiling Point | 104-105 °C at 0.4 mmHg | [3] |

| Density | 1.150 g/mL at 25 °C | [3] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Refractive Index | n20/D 1.555 |

Table 2: GHS Hazard and Safety Information

| Category | Information | Source |

| GHS Pictogram | ||

| Signal Word | Danger | |

| Hazard Class | Serious eye damage/eye irritation (Category 1) | [2] |

| Hazard Statement | H318: Causes serious eye damage. | [2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols for Toxicological Assessment

While specific toxicological studies for this compound are not widely published, the following sections detail the standardized OECD guidelines for key toxicological endpoints. These protocols represent the current best practices for assessing the acute toxicity, and skin and eye irritation potential of a chemical substance.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance without determining a precise LD50 value, thereby reducing the number of animals used.[4]

-

Principle: The test substance is administered orally to a group of animals of a single sex (typically female rats) at one of the fixed dose levels (5, 50, 300, 2000, or exceptionally 5000 mg/kg body weight).[4] The initial dose is selected based on a sighting study to be a dose that is expected to produce some signs of toxicity without causing mortality.[4]

-

Procedure:

-

Sighting Study: A single animal is dosed at the selected starting dose. If the animal survives, the next higher fixed dose is used in another animal. If the animal shows signs of severe toxicity or dies, the next lower fixed dose is used. This continues until the dose causing evident toxicity or no more than one death is identified.[5]

-

Main Study: Once the appropriate starting dose is determined, a group of five animals is dosed at that level.[4] Depending on the outcome (evident toxicity or no toxicity), further groups may be dosed at lower or higher fixed doses.[5]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance for acute oral toxicity according to the GHS categories.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline provides a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.[6][7]

-

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) under a semi-occlusive dressing.[6][7]

-

Procedure:

-

Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a shaved area of the skin (approximately 6 cm²).[6]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] Observations may continue for up to 14 days to assess the reversibility of the effects.[6][8][9]

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified as corrosive, irritant, or non-irritant based on the scores and the reversibility of the observed lesions.[7]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test is designed to evaluate the potential of a substance to cause irritation or serious damage to the eye.[10]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[10][11][12]

-

Procedure:

-

Application: A 0.1 mL volume of a liquid or 0.1 g of a solid is instilled into the conjunctival sac.[11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[12] The observation period can be extended up to 21 days to assess the reversibility of any lesions.[10]

-

-

Data Analysis: Ocular lesions are scored according to a standardized system. The substance is then classified based on the severity and reversibility of the eye damage.[10]

Safety and Handling Workflow

Given the hazardous nature of this compound, a systematic approach to safety and handling is crucial. The following diagram illustrates a general workflow for managing hazardous chemicals in a research environment.

References

- 1. 4-CHLORO-3-METHYLACETOPHENONE | 37074-39-8 [chemicalbook.com]

- 2. 4'-Chloro-3'-methylacetophenone | C9H9ClO | CID 592743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. oecd.org [oecd.org]

- 5. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

Methodological & Application

Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone from 4-chloro-3-methylacetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-chloro-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the Grignard reaction of 4-chloro-3-methylacetonitrile with methylmagnesium bromide, followed by the hydrolysis of the resulting imine intermediate to yield the target ketone.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

| Property | 4-chloro-3-methylacetonitrile | This compound |

| Molecular Formula | C₈H₆ClN | C₉H₉ClO |

| Molecular Weight | 151.60 g/mol | 168.62 g/mol [1] |

| CAS Number | 16466-48-7 | 37074-39-8[1] |

| Boiling Point | Not available | 104-105 °C at 0.4 mmHg |

| Density | Not available | 1.15 g/mL |

Experimental Protocols

The synthesis is performed in two main stages: the Grignard reaction to form the imine intermediate, and the subsequent hydrolysis to the desired ketone.

Part 1: Grignard Reaction - Synthesis of the Imine Intermediate

This procedure details the formation of the Grignard reagent, methylmagnesium bromide, and its subsequent reaction with 4-chloro-3-methylacetonitrile.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl bromide or methyl iodide

-

4-chloro-3-methylacetonitrile

-

Iodine crystal (optional, as an initiator)

-

Round-bottom flask, three-necked

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere to exclude moisture, which can quench the Grignard reagent.[2]

-

Grignard Reagent Formation:

-

Place magnesium turnings in the three-necked flask.

-

Add a small amount of anhydrous diethyl ether or THF.

-

A solution of methyl bromide or methyl iodide in the chosen anhydrous solvent is added dropwise from the dropping funnel. The reaction is typically initiated by the addition of a small crystal of iodine if it does not start spontaneously.[3] The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.[3]

-

Once initiated, the remaining alkyl halide solution is added at a rate that maintains a gentle reflux.[4][5]

-

-

Reaction with Nitrile:

-

After the formation of the Grignard reagent is complete (most of the magnesium has reacted), the solution is cooled in an ice bath.

-

A solution of 4-chloro-3-methylacetonitrile in the same anhydrous solvent is added dropwise from the dropping funnel, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.[6]

-

Part 2: Hydrolysis of the Imine Intermediate

This section describes the work-up procedure to hydrolyze the imine formed in the Grignard reaction to the final ketone product.

Materials:

-

Aqueous acid solution (e.g., 3M HCl or H₂SO₄)

-

Dichloromethane or diethyl ether for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Quenching the Reaction: The reaction mixture is carefully poured onto a mixture of crushed ice and a slight excess of aqueous acid (e.g., 3M HCl). This step protonates the intermediate and hydrolyzes the imine.[7][8]

-

Extraction: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent like dichloromethane or diethyl ether. The extraction is typically performed three times to maximize the recovery of the product.

-

Washing: The combined organic layers are washed successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established mechanism involving the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, followed by hydrolysis of the resulting imine.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for the final product, this compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | Ar-H |

| 7.75 | dd | 1H | Ar-H |

| 7.45 | d | 1H | Ar-H |

| 2.58 | s | 3H | -C(O)CH₃ |

| 2.42 | s | 3H | Ar-CH₃ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 196.8 | C=O |

| 138.5 | Ar-C |

| 136.2 | Ar-C |

| 132.1 | Ar-CH |

| 130.6 | Ar-CH |

| 128.9 | Ar-CH |

| 127.3 | Ar-C |

| 26.6 | -C(O)CH₃ |

| 20.2 | Ar-CH₃ |

(Note: The provided NMR data is based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and experimental conditions.)

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere and away from sources of ignition.[2]

-

Alkyl halides and organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

The quenching of the Grignard reaction with acid is exothermic and should be performed with caution in an ice bath.

References

- 1. 4'-Chloro-3'-methylacetophenone | C9H9ClO | CID 592743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Chloro-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note includes a step-by-step experimental procedure, safety precautions, and comprehensive characterization data for the final product.

Introduction

Friedel-Crafts acylation is a fundamental and widely employed method for the formation of carbon-carbon bonds in aromatic systems, leading to the synthesis of aryl ketones.[1] These ketones are versatile precursors for a variety of organic transformations and are common structural motifs in many biologically active molecules. The target compound, this compound, serves as a key building block in the development of novel therapeutic agents and other fine chemicals. This protocol outlines a reliable and reproducible method for its preparation on a laboratory scale.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, aluminum chloride (AlCl₃), activates the acetyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2-chlorotoluene to yield the desired ketone.

Caption: Reaction scheme for the Friedel-Crafts acylation of 2-chlorotoluene.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |

| 2-Chlorotoluene | 126.58 | 1.073 | 0.1 | 11.8 mL |

| Acetyl Chloride | 78.49 | 1.104 | 0.11 | 7.9 mL |

| Anhydrous Aluminum Chloride | 133.34 | - | 0.12 | 16.0 g |

| Dichloromethane (DCM) | - | 1.326 | - | 100 mL |

| Hydrochloric Acid (conc.) | - | - | - | 30 mL |

| Ice | - | - | - | 100 g |

| Sodium Bicarbonate (sat. sol.) | - | - | - | 50 mL |

| Brine (sat. NaCl sol.) | - | - | - | 50 mL |

| Anhydrous Sodium Sulfate | - | - | - | q.s. |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a gas trap (e.g., CaCl₂ drying tube)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a gas trap.

-

Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (16.0 g, 0.12 mol) to 50 mL of dichloromethane in the reaction flask. Stir the suspension and cool the flask in an ice bath.

-

Addition of Reactants: In the addition funnel, prepare a solution of 2-chlorotoluene (11.8 mL, 0.1 mol) and acetyl chloride (7.9 mL, 0.11 mol) in 50 mL of dichloromethane.

-

Reaction: Add the solution from the addition funnel dropwise to the stirred, cooled suspension of aluminum chloride over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding 100 g of crushed ice, followed by the slow addition of 30 mL of concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of dichloromethane.

-

Washing: Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution, 50 mL of brine, and finally with 50 mL of water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Physical Properties:

| Property | Value |

| CAS Number | 37074-39-8[2] |

| Molecular Formula | C₉H₉ClO[2] |

| Molecular Weight | 168.62 g/mol [3] |

| Boiling Point | 104-105 °C at 0.4 mmHg[2] |

| Density | 1.15 g/mL[2] |

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.82 | d | 1H | Ar-H |

| 7.67 | dd | 1H | Ar-H |

| 7.42 | d | 1H | Ar-H |

| 2.58 | s | 3H | -COCH₃ |

| 2.42 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment |

| 196.8 | C=O |

| 138.9 | Ar-C |

| 136.1 | Ar-C |

| 132.8 | Ar-C |

| 130.8 | Ar-CH |

| 128.7 | Ar-CH |

| 126.5 | Ar-CH |

| 26.6 | -COCH₃ |

| 20.4 | Ar-CH₃ |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~1685 | C=O stretching (ketone) |

| ~3050 | C-H stretching (aromatic) |

| ~2920 | C-H stretching (aliphatic) |

| ~1600, 1480 | C=C stretching (aromatic ring) |

| ~830 | C-H bending (aromatic, para-substitution) |

| ~750 | C-Cl stretching |

Mass Spectrometry (MS):

| m/z | Assignment |

| 168/170 | [M]⁺ (molecular ion peak, showing isotopic pattern for Cl) |

| 153/155 | [M-CH₃]⁺ |

| 125/127 | [M-COCH₃]⁺ |

Safety Precautions

-

This experiment must be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care and avoid inhalation of dust.

-

Acetyl chloride is a corrosive and lachrymatory liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Concentrated hydrochloric acid is highly corrosive. Handle with care.

Conclusion

The Friedel-Crafts acylation of 2-chlorotoluene provides an effective and straightforward method for the synthesis of this compound. The protocol described herein is robust and can be adapted for various scales of production. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in subsequent research and development activities.

References

Application Notes and Protocols: Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of 1-(4-Chloro-3-methylphenyl)ethanone, a valuable intermediate in medicinal chemistry and drug discovery. The primary synthesis route is via a Friedel-Crafts acylation of 2-chlorotoluene. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data. Furthermore, a conceptual workflow for the application of such substituted acetophenones in the drug discovery process is illustrated.

Introduction

This compound is an aromatic ketone that serves as a crucial building block in the synthesis of various heterocyclic compounds and more complex molecules with potential therapeutic applications. Its substituted phenyl ring makes it a versatile precursor for developing novel pharmacological agents. For instance, similar acetophenone derivatives are utilized in the preparation of selective peroxisome proliferator-activated receptor (PPAR) gamma modulators, a class of drugs used in the treatment of metabolic diseases.[1] The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The formation of this compound from 2-chlorotoluene proceeds via an electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. The mechanism involves the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺). This is a resonance-stabilized carbocation.

-

Electrophilic Attack: The electron-rich aromatic ring of 2-chlorotoluene acts as a nucleophile and attacks the acylium ion. The methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The acylation occurs predominantly at the para-position relative to the chlorine atom due to steric hindrance at the ortho-positions.

-

Deprotonation and Regeneration of the Aromatic Ring: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the intermediate carbocation (sigma complex). This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene and is optimized for the synthesis of this compound.[2][3]

Materials:

-

2-Chlorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.

-

Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 eq). Slowly add dichloromethane as the solvent.

-

In the addition funnel, place a solution of acetyl chloride (1.0 eq) in dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0-5 °C.

-

Following the addition of the acetyl chloride solution, add a solution of 2-chlorotoluene (1.0 eq) in dichloromethane to the addition funnel and add it dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of concentrated hydrochloric acid, followed by ice-cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and physical properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉ClO | [4] |

| Molecular Weight | 168.62 g/mol | [4] |

| Boiling Point | 104-105 °C (at 0.4 mmHg) | |

| Density | 1.15 g/mL | |

| Typical Yield | ~90-95% | [5] |

| Purity (by GC) | >98% |

Note: The typical yield is based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Mechanism Diagram

Caption: Friedel-Crafts acylation mechanism for the synthesis of this compound.

Drug Discovery Workflow

Caption: Conceptual workflow for the application of substituted acetophenones in drug discovery.

References

- 1. 4-CHLORO-3-METHYLACETOPHENONE | 37074-39-8 [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 5. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]

Application Notes and Protocols: 1-(4-Chloro-3-methylphenyl)ethanone as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-chloro-3-methylphenyl)ethanone as a key intermediate in the synthesis of pharmaceutically active compounds. The protocols detailed below offer a practical guide for the laboratory synthesis of a diaryl-pyrazole analog, a class of compounds known for their therapeutic potential.

Introduction

This compound is a substituted acetophenone with the chemical formula C₉H₉ClO.[1] Its molecular structure, featuring a chlorinated and methylated phenyl ring attached to an ethanone group, provides multiple reactive sites for chemical modifications. This makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules, particularly heterocyclic compounds that form the core of many therapeutic agents. The presence of the chloro and methyl groups on the aromatic ring allows for the exploration of structure-activity relationships, potentially leading to the development of novel drug candidates with improved efficacy and selectivity.

Application Note 1: Synthesis of a Diaryl-Pyrazole Analog as a Potential COX-2 Inhibitor

This section details the synthesis of a hypothetical diaryl-pyrazole, 4-(5-(4-chloro-3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, using this compound as a starting material. This analog is structurally related to Celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. The synthetic strategy involves a two-step process: a Claisen condensation to form a 1,3-dione intermediate, followed by a cyclization reaction with a substituted hydrazine to construct the pyrazole ring.

Experimental Workflow

Caption: Synthetic workflow for a diaryl-pyrazole analog.

Experimental Protocol

Step 1: Synthesis of 1-(4-Chloro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add this compound.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add ethyl trifluoroacetate to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-chloro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 4-(5-(4-chloro-3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

-

Dissolve the purified 1-(4-chloro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione from Step 1 in ethanol in a round-bottom flask.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Quantitative Data Summary

| Parameter | Expected Value |

| Step 1 Yield | 85-95% |

| Step 2 Yield | 70-85% |

| Overall Yield | 60-80% |

| Purity (by HPLC) | >98% |

| Molecular Formula | C₁₇H₁₂ClF₃N₃O₂S |

| Molecular Weight | 433.81 g/mol |

Application Note 2: Biological Context and Signaling Pathway

Diaryl-pyrazoles, such as the one synthesized in the protocol above, are often designed as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation.[4]

The Cyclooxygenase-2 (COX-2) Signaling Pathway

Inflammatory stimuli, such as cytokines and growth factors, trigger the release of arachidonic acid from the cell membrane by the action of phospholipase A2.[5][6][7] The free arachidonic acid is then converted into prostaglandin H2 (PGH2) by the COX enzymes (COX-1 and COX-2).[5][8] PGH2 is an unstable intermediate that is further metabolized by various tissue-specific isomerases into a series of biologically active prostaglandins (PGE2, PGD2, PGF2α, etc.) and thromboxanes.[8]

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation.[9][10] The prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, heat, redness, and swelling.[4]

Selective COX-2 inhibitors, like the synthesized diaryl-pyrazole analog, are designed to specifically block the action of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[2][11] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11]

References

- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

Application Notes and Protocols for the Quantification of 1-(4-Chloro-3-methylphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Chloro-3-methylphenyl)ethanone is a substituted acetophenone derivative that may be of interest as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are intended as a starting point for method development and validation in a research or quality control laboratory.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides a robust and reliable approach for the quantification of this compound in solution.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase should be filtered and degassed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: The detection wavelength should be set at the maximum absorbance of this compound, which is anticipated to be around 254 nm.

2. Preparation of Standard Solutions:

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Calibration and Quantification:

-

Inject the working standard solutions in triplicate to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions in triplicate.

-

The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Performance

The following table summarizes the expected performance characteristics of the HPLC-UV method.

| Parameter | Expected Value |

| Retention Time (min) | 4.5 ± 0.2 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

| Recovery (%) | 98 - 102 |

| Precision (RSD, %) | < 2.0 |

Visualization: HPLC-UV Experimental Workflow

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For lower detection limits and higher selectivity, a GC-MS method is recommended.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of this compound.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless (or split, depending on concentration) with an injection volume of 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 20°C/min.

-

Hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be determined from a full scan analysis (e.g., m/z 168, 153, 125).

2. Preparation of Standard Solutions:

-

Stock Standard Solution (1 mg/mL): Prepare as described for the HPLC method, but use a volatile solvent such as ethyl acetate or dichloromethane.

-

Working Standard Solutions: Serially dilute the stock solution with the chosen solvent to prepare working standards in the range of 10 ng/mL to 1000 ng/mL.

3. Sample Preparation:

-

Dissolve or dilute the sample in the appropriate solvent to a concentration within the calibration range.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

-

Ensure the final sample is in a volatile solvent compatible with GC analysis.

4. Calibration and Quantification:

-

Inject the working standard solutions to generate a calibration curve based on the peak area of the target ion(s).

-

Inject the prepared sample solutions.

-